molecular formula C16H18O3 B1679217 Pelubiprofen CAS No. 69956-77-0

Pelubiprofen

Numéro de catalogue: B1679217
Numéro CAS: 69956-77-0
Poids moléculaire: 258.31 g/mol
Clé InChI: AUZUGWXLBGZUPP-GXDHUFHOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Pelubiprofen est un médicament anti-inflammatoire non stéroïdien appartenant à la classe des profènes. Il est principalement utilisé pour traiter les douleurs dorsales et l'arthrose. Développé en Corée du Sud par Daewon Pharmaceuticals, le this compound est commercialisé dans plusieurs pays, notamment la Corée et la Russie .

Analyse Des Réactions Chimiques

Le Pelubiprofen subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le this compound agit en inhibant les enzymes cyclooxygénase-1 et cyclooxygénase-2, responsables de la production de prostaglandines. Les prostaglandines sont des substances présentes dans l'organisme qui provoquent la douleur, la fièvre et l'inflammation. En réduisant la production de prostaglandines, le this compound soulage les symptômes de la douleur et de l'inflammation .

Applications De Recherche Scientifique

Clinical Trials

Pelubiprofen has been the subject of numerous clinical trials aimed at evaluating its efficacy and safety compared to other NSAIDs. Notably:

  • Rheumatoid Arthritis : A phase III trial demonstrated that this compound was non-inferior to celecoxib in reducing pain levels in patients with moderate to severe rheumatoid arthritis. The mean decrease in pain on a visual analogue scale was 26.2 mm for this compound compared to 21.2 mm for celecoxib, suggesting comparable effectiveness .
  • Knee Osteoarthritis : Another study assessed the efficacy of controlled-release this compound versus aceclofenac in patients with symptomatic knee osteoarthritis. Results indicated that this compound provided similar pain relief without increasing adverse events, reinforcing its potential as a safer alternative .

Formulation Development

Recent research has focused on enhancing the pharmacological properties of this compound through innovative formulations:

  • This compound Tromethamine : This new formulation aims to improve solubility and gastrointestinal safety. Studies have shown that this compound Tromethamine exhibits better absorption characteristics than standard this compound, leading to higher plasma concentrations and reduced gastrointestinal damage in animal models .
Formulation Key Benefits Study Findings
Standard this compoundEffective anti-inflammatory propertiesAssociated with gastrointestinal adverse events
This compound TromethamineImproved solubility and GI safetyHigher absorption rates; reduced gastric damage

Pharmacokinetics and Pharmacodynamics

Research utilizing stable isotope-labeled versions of this compound has advanced understanding of its metabolism and distribution:

  • This compound-13C,d3 : This labeled compound is used as a tracer in pharmacokinetic studies, allowing researchers to track the compound's behavior within biological systems. It aids in elucidating the drug's pharmacodynamics, providing insights into its interaction with molecular targets.

Case Studies

  • Efficacy Comparison with Celecoxib :
    • In a randomized trial involving patients with rheumatoid arthritis, this compound demonstrated non-inferiority to celecoxib regarding pain reduction and overall safety, making it a viable alternative for patients at risk of gastrointestinal complications .
  • Controlled Release Formulation :
    • A multicenter trial involving the controlled release form of this compound showed significant improvement in patient outcomes compared to aceclofenac, reinforcing the need for further development of this formulation for chronic pain management .

Mécanisme D'action

Pelubiprofen works by inhibiting the enzymes cyclooxygenase-1 and cyclooxygenase-2, which are responsible for producing prostaglandins. Prostaglandins are substances in the body that cause pain, fever, and inflammation. By reducing the production of prostaglandins, this compound alleviates symptoms of pain and inflammation .

Comparaison Avec Des Composés Similaires

Le Pelubiprofen est comparé à d'autres médicaments anti-inflammatoires non stéroïdiens, tels que :

L'unicité du this compound réside dans son développement pour une meilleure solubilité, absorption et sécurité gastro-intestinale par rapport aux autres médicaments anti-inflammatoires non stéroïdiens .

Activité Biologique

Pelubiprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity primarily through its selective inhibition of cyclooxygenase-2 (COX-2). This article delves into the pharmacological properties, efficacy, safety profiles, and case studies associated with this compound, supported by diverse research findings.

This compound functions by inhibiting COX-2, an enzyme responsible for the production of prostaglandins that mediate inflammation and pain. The inhibition of COX-2 leads to a reduction in the levels of prostaglandin E2 (PGE2), which is pivotal in inflammatory responses. This selective inhibition is associated with a lower incidence of gastrointestinal side effects compared to traditional NSAIDs that inhibit both COX-1 and COX-2.

Pharmacokinetics and Pharmacodynamics

Recent studies have explored the pharmacokinetic and pharmacodynamic characteristics of this compound. A notable study compared this compound tromethamine (a formulation designed to enhance solubility and absorption) with conventional this compound. The findings indicated that:

  • Bioavailability : this compound tromethamine showed increased absorption and exposure compared to the standard formulation.
  • COX-2 Inhibition : The maximum COX-2 inhibitory effect was approximately 98% for 25 mg of this compound tromethamine, demonstrating its potency in reducing inflammatory markers .

Table 1: Pharmacokinetic Parameters

StudyFormulationCmax (ng/mL)AUC0-t (ng·h/mL)
I30 mg PELXY
II25 mg PEL-TZW

Efficacy in Clinical Trials

This compound has been subjected to various clinical trials assessing its efficacy in conditions like rheumatoid arthritis (RA). A phase III trial compared this compound with celecoxib, revealing that:

  • Pain Reduction : this compound was non-inferior to celecoxib in reducing pain as measured by a visual analog scale (VAS).
  • Adverse Events : The incidence of adverse drug reactions (ADRs) was higher in the this compound group (31.2%) compared to celecoxib (20.6%), particularly gastrointestinal ADRs (20.8% vs. 8.8%) .

Table 2: Efficacy Outcomes in RA Patients

Outcome MeasureThis compound Group (n=77)Celecoxib Group (n=68)p-value
VAS Pain Reduction (Week 6)42.9 ± 21.442.7 ± 24.20.95
KHAQ Score Reduction0.0 ± 0.50.0 ± 0.5-
Rescue Medication Frequency0.7 ± 3.50.7 ± 3.6-

Safety Profile

While this compound exhibits efficacy, its safety profile raises concerns, particularly regarding gastrointestinal issues. The prodrug nature of this compound contributes to fewer GI complications than traditional NSAIDs but still presents risks:

  • Gastrointestinal Events : A significant percentage of patients reported gastrointestinal ADRs, necessitating careful monitoring during treatment.
  • Case Studies : Reports indicate serious adverse effects such as drug-induced liver injury leading to conditions like Vanishing Bile Duct Syndrome, highlighting the need for vigilance in prescribing .

Propriétés

IUPAC Name

2-[4-[(E)-(2-oxocyclohexylidene)methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-11H,2-5H2,1H3,(H,18,19)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZUGWXLBGZUPP-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C=C2CCCCC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)/C=C/2\CCCCC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048795
Record name Pelubiprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69956-77-0
Record name Pelubiprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69956-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pelubiprofen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069956770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelubiprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12150
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pelubiprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PELUBIPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1619C79FVJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pelubiprofen
Reactant of Route 2
Reactant of Route 2
Pelubiprofen
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Pelubiprofen
Reactant of Route 4
Reactant of Route 4
Pelubiprofen
Reactant of Route 5
Pelubiprofen
Reactant of Route 6
Reactant of Route 6
Pelubiprofen

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.